6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Profiles and Pharmacological Targets
Dihydropyrimidinones (DHPMs), including compounds structurally related to "6-(2-cyclopentylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", serve as a vital scaffold in medicinal chemistry. The Biginelli reaction, a multi-component reaction named after Pietro Biginelli, is a cornerstone in synthesizing these compounds. This reaction involves an aromatic aldehyde, urea (or thiourea), and a β-keto ester (or β-diketone) leading to dihydropyrimidinones/thiones. Recent advancements aim to develop green and economically viable methods for synthesizing these compounds, emphasizing reusable, non-volatile, and easily obtainable compounds. The pharmacological significance of DHPMs spans across various therapeutic areas, including anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular agents. This wide range of activities highlights the scaffold's importance in drug discovery and development (Khasimbi et al., 2020).
Green Chemistry and Catalysis
The emphasis on green chemistry in the synthesis of dihydropyrimidinones involves the use of hybrid catalysts to improve the efficiency and environmental friendliness of the synthetic process. Research on pyranopyrimidine scaffolds, closely related to dihydropyrimidinones, demonstrates the utility of diversified catalysts including organocatalysts, metal catalysts, and green solvents. These methodologies highlight the shift towards more sustainable and less toxic synthetic routes in pharmaceutical manufacturing, offering a broad applicability in medicinal chemistry (Parmar et al., 2023).
Properties
IUPAC Name |
6-(2-cyclopentylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKPBKYIDCHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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